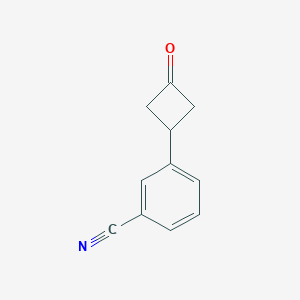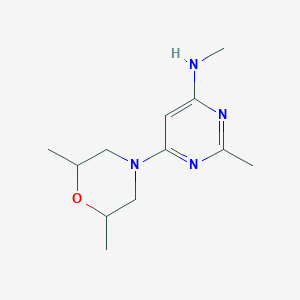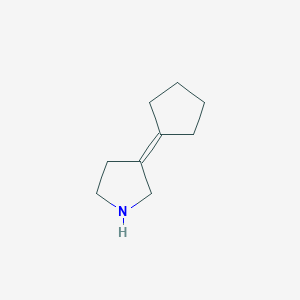
4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-2-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
Cancer Research
Compounds with the core structure of 4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-2-one have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Among these, certain compounds demonstrated significant anti-proliferative activities, suggesting potential applications in cancer therapy (Parveen et al., 2017).
Antimicrobial Activity
Schiff base derivatives synthesized from Sulphamerazine Drug and Piperonal have shown potent antibacterial and antifungal activities, indicating applications in addressing microbial infections (Othman et al., 2019).
Hypoglycemic Agents
Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including those related to the core chemical structure , have been identified as potent dual-acting hypoglycemic agents, activating both glucokinase (GK) and PPARγ, showing efficacy in lowering glucose levels in mice (Song et al., 2011).
Antipsychotic Potential
Research into conformationally constrained butyrophenones, which include derivatives similar to the chemical structure , has identified compounds with potential antipsychotic properties, offering insights into the development of new treatments for psychiatric disorders (Raviña et al., 2000).
Synthesis and Chemical Properties
- Alternative Synthesis Routes: Studies have also focused on developing alternative synthetic routes for compounds containing the core chemical structure, which can be useful in the efficient production of these molecules for further pharmacological testing (Shahinshavali et al., 2021).
Safety and Hazards
The safety data sheet for a related compound, “2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL”, indicates that it may be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment.
Eigenschaften
IUPAC Name |
4-(6-amino-2-methylpyrimidin-4-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-6-12-7(10)4-8(13-6)14-3-2-11-9(15)5-14/h4H,2-3,5H2,1H3,(H,11,15)(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAPETALMTUCHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNC(=O)C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenol](/img/structure/B1470594.png)











![4-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B1470615.png)
![3-[4-(Propan-2-yl)phenyl]cyclobutan-1-one](/img/structure/B1470616.png)
